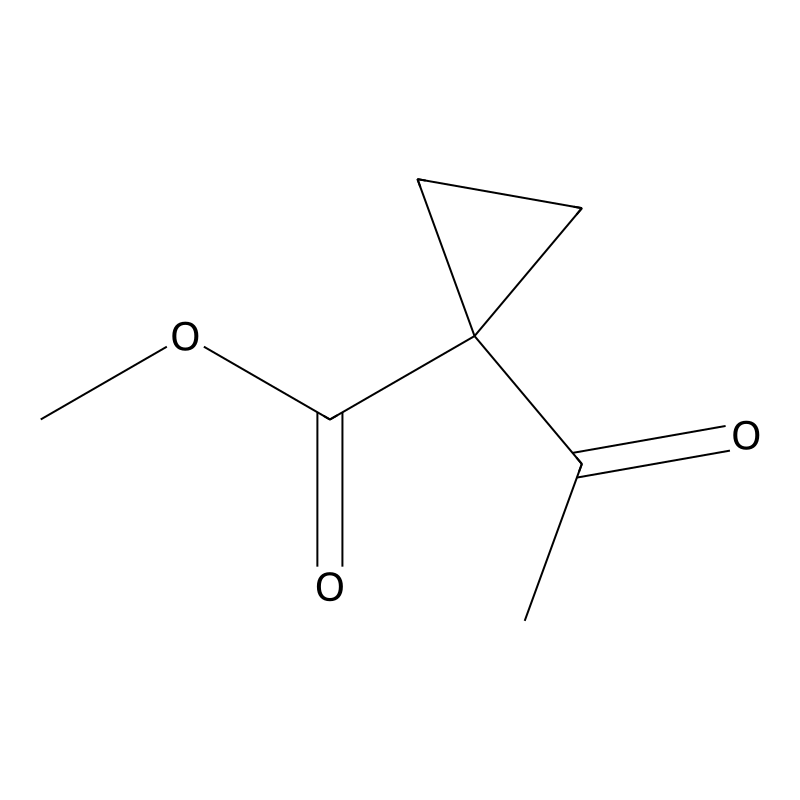Methyl 1-acetylcyclopropanecarboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Application in Plant Physiology
Summary of the Application: Methyl-ACC is identified as a novel ethylene agonist . Ethylene is an important gaseous phytohormone that regulates a myriad of physiological and developmental processes in plants . Methyl-ACC, a structural analog of ACC (1-aminocyclopropane-1-carboxylate acid, the direct precursor of ethylene), triggers enhanced ethylene-related responses in plants .
Methods of Application or Experimental Procedures: The study involved treating plants with methyl-ACC and observing the resulting ethylene-related responses . These responses included restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .
Results or Outcomes: A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control . RT-qPCR revealed a generally upregulated expression of the ethylene biosynthesis genes in detached tomato leaves under methyl-ACC treatment . In vivo and in vitro enzymatic activity analyses showed that methyl-ACC had no obvious effect on the total ACO activity in detached tomato leaves nor on the activity of recombinant SlACO1, the predominantly expressed ACO family member in this tissue .
Methyl 1-acetylcyclopropanecarboxylate is an organic compound characterized by its unique cyclopropane structure, featuring an acetyl group and a carboxylate moiety. Its molecular formula is C₆H₈O₃, and it has a molecular weight of approximately 128.13 g/mol. The compound is part of the broader category of cyclopropanecarboxylic acids, which are known for their reactivity and versatility in organic synthesis. This compound's structure includes a cyclopropane ring with an acetyl group (–COCH₃) attached to one of the carbon atoms, contributing to its chemical properties and biological activities.
- Enzymatic Oxidation: It can be oxidized enzymatically to produce ethylene, a significant plant hormone involved in growth and ripening processes. This reaction is catalyzed by the enzyme 1-aminocyclopropane-1-carboxylate oxidase.
- C-O Bond Formation: The compound can undergo reactions that facilitate the formation of carbon-oxygen bonds, leading to the synthesis of biologically relevant compounds such as 5-amino-3(2H)-furanones through cyclization processes .
Methyl 1-acetylcyclopropanecarboxylate exhibits notable biological activity primarily through its role in ethylene biosynthesis. Ethylene is crucial for various physiological processes in plants, including:
- Fruit Ripening: The compound acts as a precursor for ethylene, influencing the ripening of fruits.
- Stress Responses: It may play a role in plant responses to environmental stressors by modulating ethylene production.
The synthesis of methyl 1-acetylcyclopropanecarboxylate can be achieved through several methods:
- Oxidation of Cyclopropanecarboxylic Acid: One common approach involves the oxidation of 1-aminocyclopropane-1-carboxylic acid using specific oxidizing agents or enzymes.
- Esterification Reactions: The carboxylic acid can be converted into its methyl ester through esterification with methanol in the presence of acid catalysts .
Methyl 1-acetylcyclopropanecarboxylate finds applications in various fields:
- Agriculture: As a precursor to ethylene, it is utilized in agricultural practices to enhance fruit ripening and improve crop yields.
- Organic Synthesis: The compound serves as an important intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Research indicates that methyl 1-acetylcyclopropanecarboxylate interacts with specific enzymes involved in ethylene biosynthesis. Its primary target is the enzyme 1-aminocyclopropane-1-carboxylate deaminase, which catalyzes the conversion of the compound into ethylene. This interaction is crucial for understanding its biochemical pathways and potential applications in plant physiology.
Methyl 1-acetylcyclopropanecarboxylate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Aminocyclopropane-1-carboxylic acid | C₄H₇NO₂ | Precursor to ethylene; involved in plant growth |
| Cyclopropanecarboxylic acid | C₄H₆O₂ | Simple carboxylic acid; less complex structure |
| Methyl cyclopropanecarboxylate | C₅H₈O₂ | Methyl ester form; used in similar reactions |
Uniqueness
Methyl 1-acetylcyclopropanecarboxylate stands out due to its specific structural features that allow it to serve as both a precursor for ethylene and an intermediate in complex organic syntheses. Its ability to participate in diverse








